Furan-2-carbonyl azide
Overview
Description
Furan-2-carbonyl azide is an organic compound that belongs to the class of azides. It is derived from furan, a heterocyclic aromatic compound containing one oxygen atom in its five-membered ring. This compound is known for its reactivity and is often used in organic synthesis, particularly in the preparation of isocyanates through the Curtius rearrangement .
Mechanism of Action
Target of Action
Furan-2-carbonyl azide, like other furan derivatives, has been found to have a wide range of biological and pharmacological properties . The primary targets of furan derivatives are often microbial cells, making them effective antimicrobial agents . .
Mode of Action
Furan derivatives are known for their reactivity, which allows them to interact with various biological targets . The azide group in this compound could potentially undergo a variety of reactions, leading to changes in the target cells .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their reactivity . For instance, they can be involved in oxidation and reduction processes .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Biochemical Analysis
Biochemical Properties
Furan-2-carbonyl azide plays a significant role in biochemical reactions, particularly in the synthesis of nitrogen-linked heteroaryls through the Curtius Rearrangement. This compound interacts with various enzymes and proteins, facilitating the formation of isocyanates, which are essential intermediates in organic synthesis . The interaction of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing metabolic pathways and cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to isocyanates through the Curtius Rearrangement. This process is facilitated by the interaction of the compound with enzymes and other biomolecules, leading to the formation of reactive intermediates . These intermediates can bind to proteins and other biomolecules, influencing their activity and function. The compound’s ability to inhibit or activate enzymes can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can degrade into various by-products, which may have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and damage to other organs . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 to form reactive intermediates . These intermediates can participate in further biochemical reactions, influencing metabolic flux and the levels of metabolites in cells. The compound’s interaction with metabolic enzymes can lead to changes in the activity of key pathways, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization can impact its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2-carbonyl azide can be synthesized via the chlorination of furoic acid using thionyl chloride, followed by the reaction with sodium azide . The process involves the following steps:
Chlorination: Furoic acid is treated with thionyl chloride to form furan-2-carbonyl chloride.
Azidation: The resulting furan-2-carbonyl chloride is then reacted with sodium azide to yield this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles of chlorination and azidation can be scaled up with appropriate safety measures due to the hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: Furan-2-carbonyl azide primarily undergoes the Curtius rearrangement, a reaction that converts the azide into an isocyanate upon heating . This reaction is significant in organic synthesis for the preparation of various isocyanates, which are valuable intermediates in the production of polyurethanes and other polymers.
Common Reagents and Conditions:
Curtius Rearrangement: Typically involves heating the azide in an inert solvent such as toluene or xylene.
Hydrolysis: In the presence of water, the isocyanate formed can further hydrolyze to produce amines, amides, or carbamates.
Major Products:
Isocyanates: The primary product of the Curtius rearrangement.
Amines, Amides, Carbamates: Secondary products formed through hydrolysis of the isocyanate.
Scientific Research Applications
Furan-2-carbonyl azide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of isocyanates, which are key intermediates in the production of various polymers and pharmaceuticals.
Material Science: Employed in the development of new materials, including polymers with unique properties.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Comparison with Similar Compounds
Thiophene-2-carbonyl Azide: Similar in structure but contains a sulfur atom in the ring instead of oxygen.
Selenophene-2-carbonyl Azide: Contains a selenium atom in the ring.
Uniqueness: Furan-2-carbonyl azide is unique due to the presence of the oxygen atom in the furan ring, which imparts different electronic properties compared to its sulfur and selenium analogs. This difference can influence the reactivity and stability of the compound, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
furan-2-carbonyl azide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPDHDZLUZVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393834 | |
Record name | furan-2-carbonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20762-98-5 | |
Record name | furan-2-carbonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of Furan-2-carbonyl azide and what are its synthetic applications?
A1: this compound readily undergoes a Curtius rearrangement upon heating, leading to the formation of furanyl isocyanate [, ]. This reactive intermediate is valuable for synthesizing various 2-amido substituted furans. For instance, reacting furanyl isocyanate with Grignard reagents or higher order cyanocuprates yields the desired 2-amido substituted furan derivatives []. This method offers a straightforward route to diverse furan-based compounds.
Q2: Besides the Curtius rearrangement, are there other synthetic routes to 2-amido substituted furans explored in the research?
A2: Yes, the research highlights two additional methods []:
Q3: Why is the synthesis of 2-amido substituted furans of particular interest in chemical research?
A3: Furans, particularly those with substitutions at the 2-position, are important building blocks for various applications. They are found in pharmaceuticals, polymers, and specialty chemicals []. The described methods for synthesizing 2-amido substituted furans offer efficient routes to these valuable compounds, enabling further research and development in these areas.
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